molecular formula C20H34 B074193 Kaurane CAS No. 1573-40-6

Kaurane

Cat. No. B074193
CAS RN: 1573-40-6
M. Wt: 274.5 g/mol
InChI Key: IVZWRQBQDVHDNG-KUIXFMFUSA-N
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Description

Kaurane is a natural product that belongs to the diterpene family. It is widely found in plants and has been studied for its various biological activities. Kaurane has been found to have potential applications in medicinal chemistry, agriculture, and other fields.

Scientific Research Applications

Structural Diversity through Fungal Biotransformations

Kaurane diterpenes, derived from various plant species, show a significant increase in biological activity with increased functionalization. Fungal biotransformations have been key in achieving this, creating a wide range of chemical modifications including hydroxylation and ring rearrangements. This technique provides an array of biologically active compounds with increased polarity and potential applications in various fields, including pharmacology and organic chemistry (Takahashi, Gomes, Lyra, dos Santos, & Martins, 2014).

Anti-inflammatory Applications

Kaurane diterpenoids have shown significant anti-inflammatory properties. For instance, ent-18-acetoxykaur-16-en-15-one, a kaurane derivative, exhibited notable inhibition of superoxide anion generation and elastase release, highlighting its potential in anti-inflammatory therapies (Kuo, Yang, Hwang, Lai, Li, Thang, & Wu, 2013).

Synthesis and Bioactivities

The synthesis of kaurane diterpenoids, including ent-kaurane, has been a focus due to their diverse bioactivities like antibacterial, antitumor, antimalarial, and antiviral properties. Their structural diversity, often achieved through various synthesis techniques, makes them subjects of interest in the field of medicinal chemistry (Du & Lei, 2015).

Apoptosis and Phagocytosis in Macrophages

In a study focusing on the effects of kaurane diterpenes on apoptosis and phagocytosis, compounds like foliol and linearol were found to inhibit activation of nuclear factor κB, a key transcription factor involved in inflammatory responses. These findings suggest potential applications in modulating immune responses and inflammatory conditions (Heras, Hortelano, Girón, Bermejo, Rodrı́guez, & Boscá, 2007).

Anticancer Potential

Research has shown that kaurane diterpenes, such as inflexinol, can inhibit NF-κB activity and induce apoptotic cell death in cancer cells. This suggests their potential as therapeutic agents in cancer treatment, particularly in colon cancer (Ban, Oh, Hwang, Moon, Jeong, Lee, Kim, Lee, Kim, Han, & Hong, 2009).

Mechanistic Pathways in Cancer Therapy

Kaurane diterpenes, particularly ent-kauranes, have been widely studied for their anticancer activities. Mechanisms include regulation of apoptosis, cell cycle arrest, autophagy, and metastasis, with specific molecular targets such as BCL-2, BAX, PARP, and others being modulated. These properties make them promising candidates in cancer research (Sarwar, Xia, Liang, Tsang, & Zhang, 2020).

properties

CAS RN

1573-40-6

Product Name

Kaurane

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

(1R,4R,9R,10R,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane

InChI

InChI=1S/C20H34/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h14-17H,5-13H2,1-4H3/t14-,15+,16+,17-,19+,20+/m0/s1

InChI Key

IVZWRQBQDVHDNG-KUIXFMFUSA-N

Isomeric SMILES

C[C@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCCC4(C)C)C

SMILES

CC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C

Canonical SMILES

CC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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